molecular formula C16H26ClNO2 B4406562 1-[2-(4-Propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride

1-[2-(4-Propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride

Cat. No.: B4406562
M. Wt: 299.83 g/mol
InChI Key: KMOGZWXHCJDDDS-UHFFFAOYSA-N
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Description

1-[2-(4-Isopropoxyphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C16H25NO2. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

The synthesis of 1-[2-(4-Propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride typically involves several steps:

Chemical Reactions Analysis

1-[2-(4-Isopropoxyphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(4-Isopropoxyphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors, enzymes, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in physiological effects.

Comparison with Similar Compounds

1-[2-(4-Isopropoxyphenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds:

Properties

IUPAC Name

1-[2-(4-propan-2-yloxyphenoxy)ethyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-14(2)19-16-8-6-15(7-9-16)18-13-12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOGZWXHCJDDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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